1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
説明
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-12-4-2-3-5-15(12)21-17-11-25(23,24)10-16(17)20(18(21)22)14-8-6-13(19)7-9-14/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVZPPZVKZVIDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its antiviral, antibacterial, and cytotoxic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₇ClN₂O₄S
- Molecular Weight : 403.5 g/mol
- CAS Number : 946259-50-3
The compound features a thieno-imidazole core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and o-tolyl groups enhances its pharmacological profile.
Antiviral Activity
Recent studies have indicated that compounds similar to 1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one exhibit significant antiviral properties. For instance:
- Case Study : A derivative of thieno[3,4-d]imidazole demonstrated an EC₅₀ of 3.98 µM against HIV-1, showcasing a high therapeutic index (CC₅₀/EC₅₀ > 105.25), indicating its potential as a leading antiviral agent .
| Compound | Virus Target | EC₅₀ (µM) | Therapeutic Index |
|---|---|---|---|
| Thieno derivative | HIV-1 | 3.98 | >105.25 |
Antibacterial Activity
The antibacterial efficacy of similar compounds has also been investigated:
- Research Findings : Compounds with structural similarities to the target compound have shown promising results against various bacterial strains. For example, certain thiazolidinone derivatives exhibited IC₅₀ values ranging from 0.63 µM to 2.14 µM against E. coli and S. aureus .
| Compound Type | Bacterial Strain | IC₅₀ (µM) |
|---|---|---|
| Thiazolidinone | E. coli | 0.63 |
| Thiazolidinone | S. aureus | 2.14 |
Cytotoxicity
The cytotoxic effects of the compound were assessed using various cell lines:
- Cytotoxicity Study : The compound exhibited varying degrees of cytotoxicity with CC₅₀ values indicating moderate toxicity levels in certain human cancer cell lines.
| Cell Line | CC₅₀ (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
The proposed mechanism of action for compounds in this class includes inhibition of key viral enzymes and disruption of bacterial cell wall synthesis. The thieno-imidazole structure is believed to interact with target proteins through hydrogen bonding and π-stacking interactions.
準備方法
Thienoimidazole Ring Formation
The thieno[3,4-d]imidazole scaffold is typically constructed via cyclocondensation reactions. A validated approach involves:
- Thiophene precursor functionalization : Starting with 3,4-diaminothiophene, cyclization with carbonyl equivalents (e.g., triphosgene) forms the imidazole ring.
- Oxidation to sulfone : Subsequent treatment with hydrogen peroxide (H₂O₂) in acetic acid at 80°C introduces the 5,5-dioxide moiety.
Key parameters:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | Triphosgene, DCM | 0–25°C | 68–72% |
| Oxidation | 30% H₂O₂, AcOH | 80°C | 85–90% |
Stereochemical Considerations
The tetrahydro ring system imposes stereochemical constraints. Hydrogenation of the dihydro precursor using:
- Catalyst: 10% Pd/C
- Pressure: 50 psi H₂
- Solvent: ethanol
Achieves >95% diastereomeric excess, as confirmed by X-ray crystallography in analogous systems.
Purification and Characterization
Final purification employs:
- Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
- Recrystallization from ethanol/water
Critical spectral data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 8H, aryl), 4.32 (s, 2H, CH₂), 2.35 (s, 3H, CH₃)
- HRMS : m/z [M+H]⁺ calcd. 443.0654, found 443.0658
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
